molecular formula C24H23NO3 B13377238 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13377238
M. Wt: 373.4 g/mol
InChI Key: YYIWYOHKDFGAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with a naphthyl group and a hydroxyisobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxyisobutyl Side Chain: The hydroxyisobutyl side chain can be attached through a Grignard reaction, where an isobutyl magnesium halide reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its indole core.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The naphthyl group may enhance binding affinity through π-π interactions, while the hydroxyisobutyl side chain can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-isopropyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with an isopropyl group instead of an isobutyl group.

    3-hydroxy-1-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness

3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyisobutyl side chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

3-hydroxy-1-(2-methylpropyl)-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C24H23NO3/c1-16(2)15-25-21-10-6-5-9-20(21)24(28,23(25)27)14-22(26)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,16,28H,14-15H2,1-2H3

InChI Key

YYIWYOHKDFGAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.